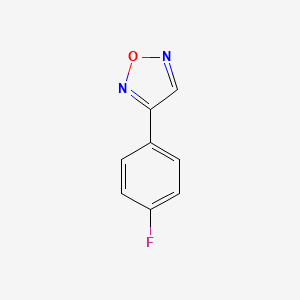

3-(4-Fluorophenyl)-1,2,5-oxadiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5FN2O |

|---|---|

Molecular Weight |

164.14 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-1,2,5-oxadiazole |

InChI |

InChI=1S/C8H5FN2O/c9-7-3-1-6(2-4-7)8-5-10-12-11-8/h1-5H |

InChI Key |

MORZPEXVOAGRCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NON=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 3-(4-Fluorophenyl)-1,2,5-oxadiazole

Introduction

The 1,2,5-oxadiazole (furazan) scaffold is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry.[1] Its derivatives are explored for a wide range of biological activities, stemming from the ring's unique electronic properties and its role as a bioisostere for other functional groups.[2] The introduction of a fluorophenyl moiety, a common strategy in drug design to enhance metabolic stability and binding affinity, makes 3-(4-Fluorophenyl)-1,2,5-oxadiazole a compound of considerable interest for drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(4-Fluorophenyl)-1,2,5-oxadiazole. We will delve into its structural attributes, predicted physicochemical parameters, spectroscopic profile, and chemical stability. Furthermore, this document outlines detailed, field-proven experimental protocols for the empirical determination of these properties, explaining the causality behind methodological choices. The objective is to equip researchers and scientists with the foundational knowledge required for the effective handling, characterization, and strategic development of this compound.

Section 1: Molecular Profile and Structural Attributes

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. 3-(4-Fluorophenyl)-1,2,5-oxadiazole is composed of two key structural motifs: the planar, electron-deficient 1,2,5-oxadiazole ring and a para-substituted fluorophenyl group.

-

Molecular Formula: C₈H₅FN₂O

-

Molecular Weight: 164.14 g/mol

-

Structure: The molecule consists of a 1,2,5-oxadiazole ring where the carbon at position 3 is attached to the C1 position of a 4-fluorophenyl ring. The 1,2,5-oxadiazole ring is known for its aromaticity and thermal stability.[1][3] The fluorine atom on the phenyl ring significantly influences the molecule's electronic distribution and lipophilicity.

Section 2: Core Physicochemical Properties

The following table summarizes the predicted and estimated physicochemical properties of 3-(4-Fluorophenyl)-1,2,5-oxadiazole. These values are derived from computational models and data from structurally analogous compounds, providing a critical baseline for experimental validation.

| Property | Predicted/Estimated Value | Significance in Drug Development | Source/Basis |

| Melting Point (°C) | Solid, likely > 70°C | Influences formulation and handling; high MP suggests strong crystal lattice energy. | Based on substituted aryl-oxadiazoles.[4][5] |

| Boiling Point (°C) | ~320 - 370°C (Predicted) | Indicates low volatility; decomposition may occur at high temperatures. | Based on analogs like 2,5-bis(4-fluorophenyl)-1,3,4-oxadiazole.[6] |

| Water Solubility | Low (Predicted < 1 mg/mL) | Critical for bioavailability; low solubility can be a challenge for formulation. | Based on similar fluorophenyl-oxadiazole structures.[6][7] |

| Lipophilicity (LogP) | 2.5 - 4.3 | Measures partitioning between lipid and aqueous phases; key for membrane permeability. | Based on calculated values for similar oxadiazole derivatives.[8][9][10] |

| pKa (Acid/Base) | Very Weak Base (pKa ≈ -5.0) | The 1,2,5-oxadiazole ring is not significantly basic, meaning the molecule will be neutral at physiological pH. | Based on the parent 1,2,5-oxadiazole ring system.[1] |

Section 3: Spectroscopic Characterization Profile

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of the compound. The expected spectral data for 3-(4-Fluorophenyl)-1,2,5-oxadiazole are as follows:

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing signals only in the aromatic region (typically δ 7.0-8.2 ppm). The signals corresponding to the 4-fluorophenyl group would likely appear as two multiplets or a complex AA'BB' system due to proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbon spectrum will show distinct signals for the two carbons of the oxadiazole ring and the carbons of the fluorophenyl ring. The carbon directly attached to the fluorine atom will exhibit a large C-F coupling constant. Based on analogs, the oxadiazole carbons appear at approximately 160-175 ppm.[11][12]

-

¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring.

-

Infrared (IR) Spectroscopy: Key absorption bands are anticipated, which serve as a diagnostic fingerprint for the molecule.[4][13]

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600 cm⁻¹: C=N stretching from the oxadiazole ring.

-

~1500-1400 cm⁻¹: Aromatic C=C ring stretching.

-

~1290-1230 cm⁻¹: Strong C-F stretching vibration.

-

-

Mass Spectrometry (MS): The primary data point would be the molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₈H₅FN₂O), which is crucial for confirming its elemental composition.[14]

Section 4: Chemical Stability and Reactivity

The 1,2,5-oxadiazole ring imparts significant chemical stability to the molecule. Key reactivity insights include:

-

Acid and Base Stability: The heterocyclic ring is generally resistant to attack by acid.[3] While monosubstituted 1,2,5-oxadiazoles can undergo ring cleavage in the presence of alkali, the disubstituted nature (counting the phenyl group) of the target compound suggests greater stability.[3]

-

Electrophilic and Nucleophilic Attack: The ring system shows low reactivity towards both electrophiles and nucleophiles under standard conditions.[3]

-

Thermal and Photochemical Stability: The ring is thermally stable, though cleavage can occur at temperatures exceeding 200°C.[3] Photochemical cleavage is also possible but typically requires specific conditions.[3]

Section 5: Implications for Drug Discovery and Development

The physicochemical properties of a compound are pivotal in determining its "drug-likeness." A widely used guideline is Lipinski's Rule of Five, which predicts the potential for oral bioavailability.[15]

-

Molecular Weight: 164.14 g/mol (< 500) - Pass

-

LogP: Estimated at 2.5 - 4.3 (< 5) - Pass

-

Hydrogen Bond Donors: 0 (< 5) - Pass

-

Hydrogen Bond Acceptors: The oxygen and two nitrogen atoms act as acceptors; 3 (< 10) - Pass

3-(4-Fluorophenyl)-1,2,5-oxadiazole adheres to all parameters of Lipinski's Rule of Five, suggesting a high probability of good membrane permeability and potential for oral bioavailability.

Caption: Workflow for LogP determination via the shake-flask method.

Protocol 6.2: Determination of Thermodynamic Aqueous Solubility

Rationale: This method determines the equilibrium solubility, which is the most relevant value for predicting in vivo dissolution. It ensures that the measurement reflects the true thermodynamic limit of solubility.

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Filter the suspension through a low-binding 0.22 µm filter or centrifuge at high speed to pellet the excess solid. This step is critical to avoid inflating the solubility measurement with suspended particles.

-

Quantification: Take a precise aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard curve.

-

Result: The measured concentration is reported as the thermodynamic solubility at the specified pH and temperature.

Section 7: Safety and Toxicological Profile

No specific toxicological data for 3-(4-Fluorophenyl)-1,2,5-oxadiazole is publicly available. However, studies on various other oxadiazole derivatives have often shown them to be well-tolerated in initial toxicity screenings, with high LD50 values reported. [4][16]For instance, some 1,3,4-oxadiazole derivatives were found to be safe in acute oral toxicity studies at doses up to 2000 mg/kg in mice. [4] Despite this, as a novel chemical entity, 3-(4-Fluorophenyl)-1,2,5-oxadiazole should be handled with standard laboratory precautions. This includes the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated area or fume hood.

Conclusion

3-(4-Fluorophenyl)-1,2,5-oxadiazole presents a physicochemical profile that is highly favorable for drug discovery applications. Its adherence to Lipinski's Rule of Five, combined with the known stability of the 1,2,5-oxadiazole core, makes it an attractive candidate for further investigation. The predicted properties—notably its significant lipophilicity and low aqueous solubility—highlight key areas that will require attention during the drug development process, particularly in formulation and delivery strategies. The experimental protocols provided in this guide offer a robust framework for validating these predicted values and building a comprehensive, data-driven understanding of this promising molecule.

References

- Tiwari, A., et al. (n.d.). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC.

- Paton, R. M. (n.d.). Product Class 7: 1,2,5-Oxadiazoles.

- Fluorochem. (n.d.). 3-(4-Fluorophenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole.

- ChemScene. (n.d.). 2227273-10-9 | 3-(4-Fluorophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole.

- ChemScene. (n.d.). 3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-ol.

- Mansouri, K., et al. (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC.

- Singh, P., & Kumar, A. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives - PMC.

- Naeem, A., et al. (2024, October 1). Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies.

- Matveeva, M. D., & Zhilya, D. I. (n.d.). Synthesis and photophysical properties of novel oxadiazole substituted BODIPY fluorophores.

- Mansouri, K., et al. (2018, September 15). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PubMed.

- Leach, A. (2023, February 3). Chapter 1: Physicochemical Properties. Royal Society of Chemistry.

- Choy, K. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.

- U.S. Environmental Protection Agency. (n.d.). 4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide.

- Chemdiv. (n.d.). Compound 5-(2-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole.

- Pace, A., & Pierro, P. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.

- PubChem. (n.d.). 3-(4-Chlorophenyl)-5-(2,6-difluorophenyl)-1,2,4-oxadiazole.

- Kovač, J., et al. (2023, September 23). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles - PMC.

- Echemi. (n.d.). 2,5-bis(4-fluorophenyl)-1,3,4-oxadiazole Formula.

- Beilstein Journals. (n.d.). Supporting Information Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activa.

- ChemicalBook. (2022, January 25). Applications of 1,2,5-Oxadiazole.

- Al-Ayash, A. (2021, May 12). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. Advanced Journal of Chemistry, Section A.

- U.S. Environmental Protection Agency. (n.d.). 5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole.

- Studzińska, S., & G-S, W. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.

- da Silva, A. C. S., et al. (n.d.). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC.

Sources

- 1. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]

- 2. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. echemi.com [echemi.com]

- 7. 3-(4-Chlorophenyl)-5-(2,6-difluorophenyl)-1,2,4-oxadiazole | C14H7ClF2N2O | CID 2803952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. chemscene.com [chemscene.com]

- 10. Compound 5-(2-fluorophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole - Chemdiv [chemdiv.com]

- 11. Chemical Reactivity of 1,2,4-Oxadiazole_Chemicalbook [chemicalbook.com]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. ajchem-a.com [ajchem-a.com]

- 14. Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 16. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oxadiazole Scaffold: A Technical Guide to the Discovery and Isolation of Novel Bioactive Compounds

Executive Summary

The oxadiazole heterocyclic core—specifically the 1,2,4- and 1,3,4-isomers—has emerged as a privileged scaffold in modern medicinal chemistry. Characterized by its profound metabolic stability and unique electron-deficient nature, the oxadiazole ring serves as an ideal bioisostere for amides, esters, and carboxylic acids[1]. This whitepaper provides an in-depth, self-validating methodological framework for the rational design, synthesis, isolation, and biological evaluation of novel oxadiazole derivatives, tailored for researchers and drug development professionals.

Structural Rationale & Bioisosterism

Oxadiazoles are five-membered heterocyclic rings containing two nitrogen atoms, one oxygen atom, and two double bonds[2]. The pharmacological value of the oxadiazole core lies in its bioisosteric properties. By replacing metabolically labile functional groups (such as esters, which are prone to rapid enzymatic hydrolysis) with an oxadiazole ring, medicinal chemists can drastically improve a drug candidate's pharmacokinetic profile without sacrificing its target binding affinity[3].

The electron-withdrawing capacity of the multiple heteroatoms within the ring enhances the molecule's overall metabolic resilience. Furthermore, strategic functionalization with electron-withdrawing groups (EWGs) such as trifluoromethyl (

Rational Design and Molecular Hybridization

Recent breakthroughs in oncology and infectious disease research rely heavily on—the fusion of the oxadiazole core with other privileged scaffolds to create multi-target chimeric molecules[5]. For instance, novel fluorinated 1,3,4-oxadiazole-1,2,3-triazole hybrids have been designed utilizing substructure approaches to act as potent agents against lung and cervical cancer cell lines[6].

Drug discovery workflow for novel oxadiazole derivatives.

Methodological Framework: Synthesis and Isolation

The synthesis of 1,3,4-oxadiazoles typically involves the dehydrative cyclization of diacylhydrazines. Below is a self-validating, step-by-step protocol for the synthesis and isolation of 1,3,4-oxadiazole derivatives using phosphorus oxychloride (

Protocol 1: Dehydrative Cyclization & Isolation

-

Step 1: Hydrazide Formation. React the starting ester with hydrazine hydrate in ethanol under reflux.

-

Causality: Hydrazine acts as a potent binucleophile, establishing the critical N-N bond required for the 1,3,4-oxadiazole isomer.

-

-

Step 2: Condensation and Cyclization. Combine the intermediate hydrazide with a substituted carboxylic acid (e.g., ferulic or caffeic acid) in the presence of

.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Causality:

serves a dual purpose: it activates the carboxylic acid into a highly reactive acyl chloride in situ, and subsequently acts as a dehydrating agent to drive the cyclodehydration of the diacylhydrazine intermediate, forcing ring closure.

-

-

Step 3: Thermal Activation. Reflux the mixture at 90–100°C for 4–6 hours.

-

Causality: The cyclization step is endothermic and requires sustained thermal energy to overcome the activation barrier of water elimination.

-

-

Step 4: Reaction Quenching. Carefully pour the hot mixture over crushed ice.

-

Causality: This highly exothermic step safely hydrolyzes excess

into phosphoric and hydrochloric acids, precipitating the crude, non-polar oxadiazole product out of the aqueous phase.

-

-

Step 5: Chromatographic Isolation. Purify the crude precipitate using silica gel column chromatography (e.g., Hexane:Ethyl Acetate gradient).

-

Causality: The electron-deficient oxadiazole ring interacts differently with the stationary phase compared to the polar unreacted hydrazides, allowing for high-resolution separation[1]. Validate purity using High-Performance Liquid Chromatography (HPLC) and confirm the structure via

NMR,

-

Biological Evaluation and Structure-Activity Relationship (SAR)

Once isolated, novel oxadiazole compounds are subjected to rigorous in vitro testing. Recent studies have demonstrated that appropriately substituted 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives exhibit profound cytotoxicity against glioblastoma (GBM), lung (A549), and cervical (HeLa) cancer cell lines[1],[6].

Quantitative Data Summary

The table below summarizes the inhibitory concentrations (

| Compound ID | Scaffold Type | Lung Cancer (A549) | Cervical Cancer (HeLa) | Glioblastoma (U87) |

| Compound 1 | 1,2,4-oxadiazole | > 50.0 µM | > 50.0 µM | 35.2 ± 2.1 µM |

| Compound 5 | 1,3,4-oxadiazole | > 50.0 µM | > 50.0 µM | 35.0 ± 2.0 µM |

| Compound 7c | Oxadiazole-Triazole | 19.47 ± 1.2 µM | 17.07 ± 1.1 µM | N/A |

| Compound 9a | Oxadiazole-Triazole | 21.65 ± 1.4 µM | 19.21 ± 1.3 µM | N/A |

(Data aggregated and adapted from recent SAR studies[1],[6])

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

To generate the quantitative data above, researchers employ a standardized MTT assay framework:

-

Step 1: Cell Culturing and Seeding. Cultivate target cancer cells in DMEM supplemented with 10% FBS. Seed into 96-well plates at a density of

cells/well. -

Step 2: Compound Treatment. Treat cells with varying concentrations of the isolated oxadiazole derivatives (e.g., 1–100 µM) and incubate for 48 hours.

-

Causality: Allows sufficient time for the compound to internalize, engage its target, and induce measurable phenotypic changes.

-

-

Step 3: MTT Addition and Solubilization. Add MTT reagent to each well. After 4 hours, aspirate the media and dissolve the resulting formazan crystals in DMSO.

-

Causality: Viable cells reduce the yellow MTT to purple formazan via mitochondrial reductases. The intensity of the purple color is directly proportional to the number of living cells, creating a self-validating quantitative metric[8].

-

Mechanistic Pathways: Target Engagement

Oxadiazole derivatives exert their anticancer effects by interacting with specific intracellular targets, such as the or by directly modulating the intrinsic apoptotic pathway[9],[10].

By acting as allosteric or competitive inhibitors of target kinases, these compounds induce cellular stress. This leads to the upregulation of pro-apoptotic proteins (Bax) and the downregulation of anti-apoptotic proteins (Bcl-2). This critical shift in the Bcl-2/Bax ratio triggers cytochrome c release and subsequent caspase cascade activation, culminating in cellular apoptosis[10].

Apoptotic signaling pathway induced by oxadiazole kinase inhibitors.

Conclusion

The discovery and isolation of novel oxadiazole compounds represent a highly dynamic frontier in medicinal chemistry. By strictly controlling the synthetic environment—such as utilizing

References

-

Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. TÜBİTAK Academic Journals / PubMed Central. URL:[Link]

-

Discovery of Novel Oxadiazole-Triazole Hybrids as Lung and Cervical Cancer Agents: Synthesis, Docking, Biological Evaluation, and SAR Studies. Chemical Biology & Drug Design. URL:[Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Open Medicinal Chemistry Journal. URL:[Link]

-

Oxadiazole: A highly versatile scaffold in drug discovery. Archiv der Pharmazie / PubMed. URL:[Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. URL: [Link]

Sources

- 1. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Oxadiazole: A highly versatile scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jpbsci.com [jpbsci.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Novel Oxadiazole-Triazole Hybrids as Lung and Cervical Cancer Agents: Synthesis, Docking, Biological Evaluation, and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. mdpi.com [mdpi.com]

- 9. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [edgccjournal.org]

In Silico Bioactivity Prediction of 3-(4-Fluorophenyl)-1,2,5-oxadiazole: A Technical Guide for Drug Discovery Professionals

Executive Summary: The convergence of computational chemistry and biology has revolutionized early-stage drug discovery, enabling rapid, cost-effective evaluation of small molecules.[1][2][3] This guide provides an in-depth technical workflow for predicting the bioactivity of a specific novel compound, 3-(4-Fluorophenyl)-1,2,5-oxadiazole. We will dissect the methodologies for target identification, molecular docking, and pharmacokinetic (ADMET) profiling. This document serves as a practical manual for researchers, detailing not just the procedural steps but also the scientific rationale that underpins a robust in silico analysis, ultimately facilitating a more informed and efficient drug development pipeline.[1][4]

Introduction: The 1,2,5-Oxadiazole Scaffold and the Case for In Silico Analysis

The 1,2,5-oxadiazole (furazan) ring is a five-membered heterocyclic motif recognized as a valuable pharmacophore in medicinal chemistry.[5] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and vasodilating properties.[5][6] The subject of this guide, 3-(4-Fluorophenyl)-1,2,5-oxadiazole, represents a specific iteration of this class. The introduction of a fluorophenyl group can significantly modulate the molecule's physicochemical properties, potentially enhancing its biological profile.

Given the vast chemical space and the prohibitive cost of traditional high-throughput screening, in silico (computer-aided) methods are essential for prioritizing which compounds merit laboratory investigation.[7] These computational approaches allow for the prediction of a molecule's biological activity and drug-likeness, significantly reducing late-stage attrition rates by identifying potential liabilities early in the discovery process.[8][9] This guide establishes a comprehensive, self-validating computational workflow to hypothesize the bioactivity of 3-(4-Fluorophenyl)-1,2,5-oxadiazole.

A Comprehensive In Silico Prediction Workflow

The prediction of a novel compound's bioactivity is not a single experiment but a multi-step, integrated process. Each stage builds upon the last, creating a progressively clearer picture of the molecule's potential therapeutic value and liabilities. Our workflow is designed to be logical and iterative, allowing for decision points and refinements throughout the analysis.

Caption: A high-level overview of the in silico bioactivity prediction workflow.

Step 1: Ligand Preparation

Causality: The starting point for any in silico analysis is an accurate, energy-minimized three-dimensional representation of the molecule (the ligand). A flawed initial structure will propagate errors throughout the entire workflow, rendering subsequent predictions unreliable. The goal is to find a low-energy, stable conformation that the molecule is likely to adopt in a biological system.

Protocol:

-

Obtain 2D Representation: Acquire the canonical SMILES (Simplified Molecular Input Line Entry System) string for 3-(4-Fluorophenyl)-1,2,5-oxadiazole. This can be generated using chemical drawing software or retrieved from databases like PubChem.

-

Convert to 3D: Use a computational chemistry tool, such as Open Babel, to convert the 2D SMILES string into an initial 3D structure.

-

Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or UFF). This process optimizes the geometry by adjusting bond lengths and angles to relieve steric strain and find a more stable, lower-energy conformation. The resulting structure is typically saved in a .mol2 or .sdf file format for subsequent steps.

Step 2: Target Identification (Ligand-Based Approach)

Causality: For a novel compound where the biological target is unknown, we must first generate a testable hypothesis. Ligand-based approaches operate on the principle of molecular similarity: a novel molecule is likely to interact with the same protein targets as other known molecules that share similar structural or physicochemical features.[4]

Protocol:

-

Select a Tool: Utilize a web-based target prediction server. A widely used and validated tool is SwissTargetPrediction, which uses a combination of 2D and 3D similarity measures.

-

Submit the Ligand: Input the prepared SMILES string of 3-(4-Fluorophenyl)-1,2,5-oxadiazole into the server.

-

Analyze Predictions: The server will return a ranked list of potential protein targets based on their similarity to known active ligands in the ChEMBL database. The results are typically presented with a probability score.

-

Prioritize Targets: Focus on the highest-probability targets. It is crucial to apply scientific judgment here. For instance, targets implicated in cancer pathways may be of high interest, given that some oxadiazole derivatives show antiproliferative activity.[10][11][12] For this guide, we will proceed with a hypothetical high-probability target relevant to cancer, such as a specific kinase or enzyme like Topoisomerase I, which has been previously associated with oxadiazole derivatives.[10][11]

Step 3: Molecular Docking

Causality: Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] It is used to forecast the binding mode and affinity (approximated by a scoring function) of our ligand within the active site of our prioritized protein target.[4][13] A lower binding energy score generally indicates a more stable and potentially stronger interaction.[13]

Caption: The sequential workflow for a typical molecular docking experiment.

Protocol:

-

Receptor Preparation:

-

Download the 3D crystal structure of the chosen target protein from the Protein Data Bank (PDB).[13]

-

Prepare the receptor using software like AutoDock Tools or Schrödinger Maestro.[13][14] This critical step involves removing water molecules, co-crystallized ligands, and other non-protein atoms; adding polar hydrogen atoms; and assigning atomic charges.[15][16]

-

-

Grid Generation: Define the search space for the docking algorithm. This is typically a 3D box centered on the known active site of the protein.[16] The size of the box should be sufficient to accommodate the ligand in various orientations.

-

Docking Execution: Run the docking simulation using a validated algorithm like AutoDock Vina.[17] The software will systematically sample different poses (orientations and conformations) of the ligand within the grid box and calculate a binding affinity score for each.[17]

-

Results Analysis:

-

Examine the output file, which will contain a list of binding poses ranked by their predicted binding affinity (in kcal/mol).

-

The top-ranked pose (most negative score) represents the most probable binding mode.

-

Visualize the ligand-protein complex in a molecular viewer like PyMOL or UCSF Chimera to inspect key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking.

-

| Parameter | Predicted Value | Interpretation |

| Binding Affinity (kcal/mol) | -8.0 to -10.0 | Strong predicted binding, warrants further investigation. |

| Binding Affinity (kcal/mol) | -6.0 to -7.9 | Moderate predicted binding, potentially a good starting point. |

| Binding Affinity (kcal/mol) | > -5.9 | Weak or no significant predicted binding. |

| This table provides a general interpretation of docking scores from AutoDock Vina; values are context-dependent. |

Step 4: ADMET and Drug-Likeness Prediction

Causality: A molecule with high potency against its target is useless if it cannot reach that target in the body or if it is toxic.[8] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for early assessment of a compound's pharmacokinetic profile and potential safety issues.[8][18][9] This step filters out compounds that are likely to fail in later development stages due to poor drug-like properties.[9]

Protocol:

-

Utilize an ADMET Server: Submit the SMILES string of 3-(4-Fluorophenyl)-1,2,5-oxadiazole to a comprehensive, free web server such as SwissADME or ADMET-AI.[19]

-

Analyze Key Parameters: The server will calculate dozens of physicochemical and pharmacokinetic properties. Focus on the most critical ones for an initial assessment.

-

Evaluate Drug-Likeness: Check for violations of established rules of thumb for drug discovery, such as Lipinski's Rule of Five. These rules correlate physicochemical properties with the likelihood of a compound being orally bioavailable.

Table: Predicted ADMET & Physicochemical Properties

| Property | Predicted Value | Acceptable Range | Implication |

| Molecular Weight ( g/mol ) | ~180.14 | < 500 | Favorable for absorption (Lipinski's Rule) |

| LogP (Lipophilicity) | ~2.1 | -0.4 to +5.6 | Good balance of solubility and permeability |

| H-Bond Donors | 0 | ≤ 5 | Favorable for membrane permeation (Lipinski's Rule) |

| H-Bond Acceptors | 3 | ≤ 10 | Favorable for membrane permeation (Lipinski's Rule) |

| GI Absorption | High | High | Likely to be well-absorbed from the gut |

| BBB Permeant | Yes/No | Target Dependent | Predicts ability to cross the blood-brain barrier |

| CYP Inhibitor (e.g., 2D6) | No | No | Low risk of drug-drug interactions |

| Lipinski's Rule Violations | 0 | 0 (ideally) | High likelihood of being an orally active drug |

Data Synthesis and Concluding Hypothesis

The final and most critical step is to synthesize the data from all preceding analyses into a coherent, evidence-based hypothesis.

Based on our in silico workflow, a strong hypothesis for 3-(4-Fluorophenyl)-1,2,5-oxadiazole would be as follows: The compound is predicted to have a favorable drug-like profile with no violations of Lipinski's Rule, suggesting good potential for oral bioavailability. Ligand-based similarity analysis points towards potential interaction with targets in the [e.g., Topoisomerase] family. Molecular docking simulations corroborate this, predicting a strong binding affinity of [e.g., -8.5 kcal/mol] within the enzyme's active site, stabilized by specific hydrogen bond and hydrophobic interactions.

References

-

Frontiers. (n.d.). Integrative computational approaches for discovery and evaluation of lead compound for drug design. Retrieved from [Link]

-

ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

-

RJWave.org. (n.d.). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. Retrieved from [Link]

-

Song, C. M., Lim, S. J., & Tong, J. C. (2009). Computational Methods in Drug Discovery. PMC - NIH. Retrieved from [Link]

-

YouTube. (2025, July 24). How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. Retrieved from [Link]

-

ProtoQSAR. (n.d.). QSAR models. Retrieved from [Link]

-

Deep Origin. (2024, September 20). QSAR (Quantitative Structure-Activity Relationship) - Computational Chemistry Glossary. Retrieved from [Link]

-

Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Biological Activity and Applications of 1,2,5-Oxadiazol: A Brief Review. Retrieved from [Link]

-

IEEE Xplore. (n.d.). Enhanced QSAR Modeling for Drug Discovery: Leveraging Advanced Computational Tools and Techniques. Retrieved from [Link]

-

Anticancer Research. (2019, January 15). Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Retrieved from [Link]

-

University of Padua. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from [Link]

-

Eman Publishing. (2024, September 5). Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. Retrieved from [Link]

-

YouTube. (2023, February 18). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. Retrieved from [Link]

-

Simulations Plus. (2026, January 29). ADMET Predictor® - Simulations Plus. Retrieved from [Link]

-

PubMed. (2019, January 15). Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed with Antiproliferative Activity. Retrieved from [Link]

-

Beilstein Journals. (2016, December 12). Computational methods in drug discovery. Retrieved from [Link]

-

ADMET-AI. (n.d.). ADMET-AI. Retrieved from [Link]

-

Neovarsity. (2025, May 29). Beginner's Guide to 3D-QSAR in Drug Design. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Computational Methods for Drug Discovery and Design. Retrieved from [Link]

-

Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?. Retrieved from [Link]

-

Chemical Science (RSC Publishing). (n.d.). The pursuit of accurate predictive models of the bioactivity of small molecules. Retrieved from [Link]

-

Russian Chemical Reviews. (2025, October 20). Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds. Retrieved from [Link]

-

YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

-

bioRxiv. (2025, January 10). Transfer learning applied in predicting small molecule bioactivity. Retrieved from [Link]

-

Stanford University. (n.d.). A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure - CS230. Retrieved from [Link]

-

AIR Unimi. (n.d.). Oxadiazole Derivatives Endowed with Antiproliferative Activity. Retrieved from [Link]

-

PubMed. (n.d.). In Silico Target Prediction for Small Molecules. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Retrieved from [Link]

-

PMC. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives. Retrieved from [Link]

-

ResearchGate. (2024, December 11). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Retrieved from [Link]

-

MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

-

ResearchGate. (2012, February 3). 1,3,4-oxadiazole: a biologically active scaffold. Retrieved from [Link]

Sources

- 1. Frontiers | Integrative computational approaches for discovery and evaluation of lead compound for drug design [frontiersin.org]

- 2. publishing.emanresearch.org [publishing.emanresearch.org]

- 3. researchgate.net [researchgate.net]

- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds | Russian Chemical Reviews [rcr.colab.ws]

- 7. BJOC - Computational methods in drug discovery [beilstein-journals.org]

- 8. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 9. aurlide.fi [aurlide.fi]

- 10. ar.iiarjournals.org [ar.iiarjournals.org]

- 11. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. air.unimi.it [air.unimi.it]

- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. sites.ualberta.ca [sites.ualberta.ca]

- 17. youtube.com [youtube.com]

- 18. sygnaturediscovery.com [sygnaturediscovery.com]

- 19. ADMET-AI [admet.ai.greenstonebio.com]

exploring the chemical space of fluorinated oxadiazoles

An In-Depth Technical Guide to the Chemical Space of Fluorinated Oxadiazoles

Executive Summary

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. When combined with the robust and versatile oxadiazole heterocycle, it creates a privileged chemical space teeming with potential for the development of next-generation therapeutics. This guide provides a comprehensive exploration of fluorinated oxadiazoles, intended for researchers, medicinal chemists, and drug development professionals. We delve into the foundational principles justifying this chemical strategy, detail robust synthetic methodologies, analyze critical structure-activity relationships (SAR), and present the oxadiazole ring's role as a bioisostere for enhancing pharmacokinetic profiles. This document is structured to provide not only procedural knowledge but also the underlying scientific rationale, empowering research teams to navigate and exploit this valuable chemical space effectively.

Introduction: The Strategic Convergence of Fluorine and Oxadiazoles in Medicinal Chemistry

The deliberate design of novel drug candidates often hinges on the selection of core scaffolds that confer both biological activity and favorable drug-like properties. The oxadiazole nucleus, particularly when functionalized with fluorine, has emerged as a highly sought-after motif for achieving this balance.

The Oxadiazole Scaffold: A Versatile and Stable Pharmacophore

Oxadiazoles are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. The 1,3,4- and 1,2,4-isomers are most prominent in medicinal chemistry due to their synthetic accessibility and chemical stability. A key feature of the oxadiazole ring is its function as a bioisostere for amide and ester groups.[1][2] This replacement is a critical strategy to circumvent metabolic liabilities, as the oxadiazole core is resistant to hydrolysis by common metabolic enzymes like esterases and amidases, thereby enhancing a compound's in vivo stability and half-life.[3] Furthermore, these moieties act as valuable pharmacophores capable of forming hydrogen bonds, which can be crucial for target engagement.[4]

The Fluorine Advantage: Precision Engineering of Molecular Properties

The incorporation of fluorine is a well-established strategy for optimizing lead compounds.[5] Despite its minimal steric footprint, fluorine's extreme electronegativity imparts profound effects on a molecule's physicochemical properties. Strategic fluorination can:

-

Enhance Metabolic Stability: Fluorine atoms can be placed at sites susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes), effectively "blocking" these pathways and increasing the drug's lifespan in the body.

-

Modulate Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic centers, altering a compound's ionization state at physiological pH and thereby influencing its solubility, permeability, and target binding.

-

Improve Binding Affinity: Fluorine can engage in favorable electrostatic and hydrophobic interactions within a protein's binding pocket, leading to enhanced potency and selectivity.[6]

The synergy between the stable oxadiazole core and the property-modulating effects of fluorine provides a powerful toolkit for addressing common challenges in drug discovery, from poor metabolic profiles to insufficient potency.

Navigating the Synthetic Landscape: Accessing Fluorinated Oxadiazoles

The exploration of the fluorinated oxadiazole chemical space is underpinned by reliable and versatile synthetic methodologies. While numerous approaches exist, the cyclodehydration of N-acylhydrazides remains the most prevalent and robust strategy.

Core Synthetic Strategy: Cyclodehydration of Fluorinated Acylhydrazides

The most common pathway to 2,5-disubstituted 1,3,4-oxadiazoles involves the condensation and subsequent cyclization of a fluorinated acid hydrazide with a corresponding aromatic acid.[7][8] This method is favored for its operational simplicity and the wide availability of starting materials.

Experimental Protocol: Synthesis of 2-(Fluorophenyl)-5-aryl-1,3,4-oxadiazoles

Rationale: This protocol employs phosphorus oxychloride (POCl₃) as a powerful dehydrating agent to drive the cyclization of the intermediate diacylhydrazine. The choice of POCl₃ is based on its efficacy in forming the C-O bond of the oxadiazole ring under relatively mild conditions.

Step-by-Step Methodology:

-

Preparation of the Hydrazide: A fluorinated benzoic acid (e.g., 3-fluorobenzoic acid) is converted to its corresponding acid hydrazide. This is typically achieved by first forming the methyl or ethyl ester via Fischer esterification, followed by reaction with hydrazine hydrate.

-

Condensation: An equimolar mixture of the fluorinated benzoic acid hydrazide (1.0 eq) and a selected aromatic carboxylic acid (1.0 eq) is prepared.

-

Cyclodehydration: The mixture is suspended in an excess of phosphorus oxychloride (POCl₃, ~5-10 volumes).

-

Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) for 4-8 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice to quench the excess POCl₃. The resulting precipitate is stirred for 30 minutes.

-

Isolation: The solid product is collected by vacuum filtration, washed thoroughly with water to remove inorganic impurities, and then with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Purification: The crude product is dried and purified, typically by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dioxane, to yield the final 2,5-disubstituted-1,3,4-oxadiazole.[8]

Advanced and Emerging Synthetic Routes

To improve efficiency and expand synthetic possibilities, several alternative methods have been developed.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields.[7] This eco-friendly approach involves heating the hydrazide, carboxylic acid, and a dehydrating agent (like POCl₃ on an alumina support) in a dedicated microwave reactor.[7]

-

Oxidative Cyclization: An alternative pathway involves the oxidative cyclization of N-acylhydrazones. Reagents such as ceric ammonium nitrate or lead tetraacetate can be used to facilitate this transformation.[7]

Caption: General workflow for the synthesis of fluorinated 1,3,4-oxadiazoles.

Data Summary: Synthetic Methodologies

| Method | Dehydrating/Oxidizing Agent | Conditions | Typical Yield | Advantages | Disadvantages | Reference |

| Conventional Heating | POCl₃, H₂SO₄ | Reflux, 4-12 hours | 60-85% | Robust, widely applicable | Long reaction times, harsh reagents | [8] |

| Microwave Irradiation | POCl₃ / Alumina | 120-150 °C, 8-12 min | 75-92% | Rapid, efficient, often cleaner | Requires specialized equipment | [7] |

| Oxidative Cyclization | Ceric Ammonium Nitrate (CAN) | Microwave, 5-10 min | 70-88% | Alternative to harsh dehydrating agents | Substrate scope can be limited | [7] |

Exploring the Chemical Space: Structure-Activity Relationships (SAR)

The biological activity of fluorinated oxadiazoles is highly dependent on the number, position, and type of substituents on the rings flanking the central oxadiazole core. Understanding these relationships is paramount for rational drug design.

Case Study: Antibacterial Agents

A significant body of research has focused on oxadiazoles as a new class of antibiotics, particularly against Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[9]

Key SAR Insights:

-

Diphenyl Ether Moiety: A common scaffold involves a 1,2,4-oxadiazole core where the 3-position is substituted with a diphenyl ether group.

-

Role of Fluorine: The activity is finely tuned by fluorination on the terminal phenyl ring (Ring D). Compounds with a hydrogen, fluorine, or trifluoromethyl group at the 4-position of this ring have shown potent activity.[9]

-

5-Position Substitution: The substituent at the 5-position of the oxadiazole (Ring A) is highly versatile for generating active compounds. Indole moieties at this position have proven particularly effective.[9]

Caption: Key SAR principles for 1,2,4-oxadiazole-based antibiotics.

Data Summary: Antibacterial Activity (MIC)

| Compound | Ring A (5-position) | Ring D (4'-position) | MIC (μg/mL) vs. S. aureus | Reference |

| Lead Structure | 1H-Indol-5-yl | H | ≤ 8 | [9] |

| Antibiotic 75b | 1H-Indol-5-yl | CF₃ | ≤ 8 (Efficacious in vivo) | [9] |

| Analog | 1H-Indol-5-yl | F | ≤ 8 | [9] |

Fluorinated Oxadiazoles as Bioisosteres: Enhancing Drug-like Properties

One of the most powerful applications of the oxadiazole ring in drug design is its use as a bioisosteric replacement for metabolically labile functional groups, a strategy greatly enhanced by the inclusion of fluorine.

The Rationale: Designing for Metabolic Stability

Ester and amide bonds are common in biologically active molecules but are often susceptible to rapid hydrolysis by enzymes in the plasma and liver, leading to a short half-life and poor oral bioavailability. Replacing an ester with a 1,2,4- or 1,3,4-oxadiazole ring creates a molecule with a similar size, geometry, and electronic profile but which is chemically robust and resistant to such enzymatic cleavage.[1][3] This can transform a compound with promising in vitro potency but poor in vivo performance into a viable drug candidate.

Caption: Bioisosteric replacement of an ester with a stable oxadiazole ring.

Impact on Pharmacokinetics (PK)

-

Lipophilicity and Solubility: The choice between a 1,2,4- and 1,3,4-oxadiazole isomer can have a significant impact on a molecule's polarity and, consequently, its lipophilicity (logD). It has been reported that 1,3,4-oxadiazoles are generally more polar than their 1,2,4-counterparts, which can lead to higher aqueous solubility and reduced interaction with off-targets like the hERG potassium channel.[10] Fluorination further provides a tool to fine-tune logD to achieve the optimal balance for membrane permeability and solubility.

Protocol: In Vitro Metabolic Stability Assessment

Causality: This assay is a critical early-stage screen to validate the bioisosteric replacement strategy. It directly measures the compound's susceptibility to metabolism by the primary enzymes in the liver (CYP450s), providing a reliable prediction of its in vivo metabolic clearance. A compound with low clearance in this assay is more likely to have a suitable half-life in vivo.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare pooled Human Liver Microsomes (HLM) at a concentration of ~20 mg/mL and an NADPH-regenerating system solution.

-

Incubation Mixture: In a 96-well plate, combine the HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).

-

Initiation: Pre-warm the plate to 37 °C. Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

-

Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Analysis: The quenched samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

-

Data Interpretation: The natural log of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion and Future Perspectives

The chemical space defined by fluorinated oxadiazoles is a rich and productive ground for modern drug discovery. The convergence of the oxadiazole's metabolic stability and bioisosteric potential with the unique physicochemical advantages conferred by fluorine provides a rational and powerful approach to designing superior therapeutic agents. The synthetic methodologies are robust and scalable, and the principles of SAR are becoming increasingly well-understood across different therapeutic areas, including infectious diseases and oncology.[9][11]

Future exploration will likely focus on the development of novel late-stage fluorination techniques to rapidly diversify lead candidates, a deeper investigation into the less-common oxadiazole isomers, and the application of these privileged scaffolds to new and challenging biological targets. As synthetic chemistry continues to evolve, the ability to precisely craft and explore this chemical space will undoubtedly lead to the discovery of important new medicines.

References

- Title: Synthetic Strategies to Access Fluorinated Azoles - PMC - NIH Source: National Institutes of Health URL

- Title: Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC Source: National Institutes of Health URL

- Title: A two-decade overview of oxadiazole derivatives as promising anticancer agents Source: Royal Society of Chemistry URL

- Title: Synthesis of Some New Fluorine Containing 1,3,4‐Oxadiazole Derivatives as Potential Antibacterial and Anticancer Agents.

- Title: Novel Oxadiazole‐Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis - PMC Source: National Institutes of Health URL

- Title: Eco-Friendly Synthesis of Novel Fluorine Containing 1,3,4-Oxadiazoles as Antibacterial and Antifungal Agents Source: Asian Journal of Research in Chemistry URL

- Title: Towards new bioactive fluorine-containing 1,3,4-oxadiazole-amide derivatives: synthesis, antibacterial activity, molecular docking and molecular dynamics simulation study Source: PubMed URL

- Title: Chemistry of Fluorinated Oxadiazoles and Thiadiazoles Source: OUCI URL

- Title: Synthesis of some new fluorine containing 1,3,4-oxadiazole derivatives as potential antibacterial and anticancer agents § Source: SciSpace URL

- Title: Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade Source: MDPI URL

- Title: Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives Source: Research and Reviews URL

- Title: Oxadiazole isomers: All bioisosteres are not created equal Source: ResearchGate URL

- Title: Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring Source: Royal Society of Chemistry URL

- Title: Oxadiazoles as Ester Bioisosteric Replacements in Compounds Related to Disoxaril.

- Title: An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023)

- Title: Fluorine in drug discovery: Role, design and case studies Source: The Pharma Innovation Journal URL

- Title: Roles of Fluorine in Drug Design and Drug Action Source: Bentham Science Publishers URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel Oxadiazole‐Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. benthamscience.com [benthamscience.com]

- 7. ajrconline.org [ajrconline.org]

- 8. scispace.com [scispace.com]

- 9. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]

The 1,2,5-Oxadiazole Ring System: A Theoretical and Mechanistic Guide for Drug Discovery

Abstract

The 1,2,5-oxadiazole (furazan) and its N-oxide derivative, 1,2,5-oxadiazole 2-oxide (furoxan), represent a unique class of five-membered nitrogen-containing heterocycles that have garnered substantial interest in medicinal chemistry and materials science.[1][2] Their diverse biological activities, including applications as anticancer agents, vasodilators, and antimicrobial compounds, are intrinsically linked to their distinct electronic structure and reactivity.[3][4] This technical guide provides a comprehensive overview of the theoretical underpinnings of the 1,2,5-oxadiazole ring system, with a focus on the computational and mechanistic insights that are crucial for researchers, scientists, and drug development professionals. We will delve into the electronic structure and aromaticity of the ring, explore theoretical models that predict its reactivity, and elucidate the computationally-derived mechanisms of action, particularly its function as a nitric oxide (NO) donor.

Introduction: The Versatile Scaffold of 1,2,5-Oxadiazole

The 1,2,5-oxadiazole ring is a planar, five-membered heterocycle containing one oxygen and two adjacent nitrogen atoms.[5] This arrangement of heteroatoms imparts a unique electronic character, making it an electron-deficient system that influences its chemical stability and biological interactions.[6] The corresponding N-oxide, furoxan, is particularly noteworthy for its ability to release nitric oxide under physiological conditions, a property that has been extensively leveraged in the design of novel therapeutics.[2][7][8] The versatility of the 1,2,5-oxadiazole scaffold is further highlighted by its incorporation into a wide array of approved and investigational drugs, underscoring its significance as a privileged structure in medicinal chemistry.[4][6]

Theoretical Insights into Electronic Structure and Aromaticity

The electronic properties of the 1,2,5-oxadiazole ring are fundamental to its reactivity and biological activity. Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have provided a detailed understanding of its structure and aromatic character.[2][9]

Molecular Geometry and Electron Delocalization

The 1,2,5-oxadiazole ring is characterized by its planarity, with 6π electrons delocalized across the five atoms.[5] This π-electron system is a key determinant of its chemical behavior. The Bird unified aromaticity index for 1,2,5-oxadiazole is 53, which is comparable to that of isoxazole (52), suggesting a degree of aromatic character.[5]

Aromaticity Descriptors: HOMA and NICS

To quantify the aromaticity of the 1,2,5-oxadiazole ring, computational chemists employ various descriptors, including the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

-

HOMA: This geometry-based index evaluates the bond length alternation within the ring. Studies on substituted 1,3,4-oxadiazoles have shown that while the unsubstituted ring is considered non-aromatic by HOMA, substitution can induce a partial aromatic character.[1][3]

-

NICS: This magnetic criterion measures the magnetic shielding at the center of the ring. NICS calculations often suggest a higher degree of aromaticity for oxadiazole rings compared to HOMA.[1][3] The discrepancy between these methods highlights the complex nature of aromaticity in such heterocyclic systems.[3]

The interplay of these factors suggests that the 1,2,5-oxadiazole ring exists in a state of partial aromaticity, which contributes to its unique reactivity profile.

Table 1: Comparison of Aromaticity Indices for Oxadiazole Rings

| Aromaticity Index | Unsubstituted Oxadiazole Ring | Substituted Oxadiazole Ring | Interpretation |

| HOMA | Non-aromatic | Partially aromatic | Substitution influences π-electron delocalization.[1][3] |

| NICS | Relatively high aromaticity | Aromaticity perturbed by substituents.[1][3] | Indicates significant cyclic electron delocalization.[3] |

Predicting Reactivity: A Frontier Molecular Orbital Perspective

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting the reactivity of molecules.[10][11] By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can gain insights into the electrophilic and nucleophilic nature of the 1,2,5-oxadiazole ring.[10][12]

The electron-deficient nature of the 1,2,5-oxadiazole ring, a consequence of the presence of multiple electronegative heteroatoms, results in a low-lying LUMO.[6] This makes the ring susceptible to nucleophilic attack, a key feature of its reactivity. The distribution of the LUMO across the ring atoms can pinpoint the most likely sites for nucleophilic substitution.

Caption: FMO theory predicts the reactivity of the 1,2,5-oxadiazole ring.

The Furoxan Ring as a Nitric Oxide Donor: A Mechanistic Deep Dive

One of the most significant properties of the furoxan ring in a biological context is its ability to act as a nitric oxide (NO) donor.[13] This process is crucial for its vasodilatory, antiplatelet, and anticancer activities.[5][13] Computational studies have been instrumental in elucidating the mechanism of NO release.

The release of NO from furoxans is typically initiated by the nucleophilic attack of thiols, such as glutathione, on the electron-deficient furoxan ring.[14][15] This leads to ring-opening and subsequent fragmentation, ultimately releasing NO.

Experimental Protocol: In Vitro NO-Releasing Assay (Griess Assay)

The NO-releasing capacity of furoxan derivatives can be quantified using the Griess assay, which measures the concentration of nitrite, a stable oxidation product of NO.[16]

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the furoxan derivative in a suitable solvent (e.g., DMSO).

-

Prepare a solution of a thiol, such as N-acetyl-L-cysteine, in phosphate-buffered saline (PBS, pH 7.4).

-

Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

-

Reaction Incubation:

-

In a microplate, mix the furoxan derivative solution with the thiol solution.

-

Incubate the mixture at 37°C for a specified time course (e.g., 0-60 minutes).

-

-

Griess Reaction:

-

At each time point, add the Griess reagent to the reaction mixture.

-

Incubate at room temperature for 10-15 minutes to allow for color development.

-

-

Quantification:

-

Measure the absorbance of the solution at approximately 540 nm using a microplate reader.

-

Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

-

Caption: Thiol-mediated nitric oxide release from the furoxan ring.

Applications in Drug Discovery: QSAR and Molecular Docking

The integration of computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking has significantly accelerated the discovery of novel drugs based on the 1,2,5-oxadiazole scaffold.

QSAR Studies

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[17] For 1,2,5-oxadiazole derivatives, QSAR studies have been employed to identify the key structural features that govern their anticancer and antimicrobial activities.[6][17] These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent drug candidates.

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein.[17][18] This technique is invaluable for understanding the mechanism of action of 1,2,5-oxadiazole-based drugs at the molecular level. For instance, docking studies have been used to elucidate the binding modes of oxadiazole derivatives to enzymes such as caspase-3, a key player in apoptosis, providing a rationale for their anticancer effects.[17]

Caption: Integrated computational workflow for drug discovery with 1,2,5-oxadiazoles.

Conclusion

The 1,2,5-oxadiazole ring system is a privileged scaffold in modern medicinal chemistry, owing to its unique electronic properties and diverse biological activities. Theoretical and computational studies have been instrumental in unraveling the intricacies of its structure, reactivity, and mechanisms of action. A thorough understanding of its aromaticity, reactivity as predicted by FMO theory, and the mechanism of NO release from its N-oxide derivatives is paramount for the rational design of novel therapeutics. The continued synergy between experimental and computational approaches will undoubtedly pave the way for the development of next-generation drugs based on this versatile heterocyclic core.

References

-

Changes in aromaticity indices for the oxadiazole rings of the investigated molecules: (a) HOMA; (b) NICS. ResearchGate. Available at: [Link].

-

1,3,4-oxadiazoles: Evaluation of aromaticity and atomic charge distribution. ResearchGate. Available at: [Link].

-

Havasi, B., Pasinszki, T., & Westwood, N. P. C. (2005). Gas-Phase Infrared and ab Initio Study of the Unstable CF3CNO Molecule and Its Stable Furoxan Ring Dimer. The Journal of Physical Chemistry A, 109(18), 4064–4075. Available at: [Link].

-

Kumar, A., Sharma, S., & Kumar, D. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules, 26(5), 1489. Available at: [Link].

-

Mechanism of NO release from furoxans. ResearchGate. Available at: [Link].

-

Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. ResearchGate. Available at: [Link].

-

Asgaonkar, K. D., Mote, G. D., & Chitre, T. S. (2014). QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors. Scientia Pharmaceutica, 82(1), 71–86. Available at: [Link].

-

Sahu, N. K., Sahu, S., & Sahu, S. K. (2018). 3D-QSAR and Molecular Docking Studies on Oxadiazole Substituted Benzimidazole Derivatives: Validation of Experimental Inhibitory Potencies Towards COX-2. Letters in Drug Design & Discovery, 15(11), 1166–1176. Available at: [Link].

-

NO release from furoxan in physiological solution under the action of thiols (adapted from ref.[8]). ResearchGate. Available at: [Link].

-

Furoxans as Nitric Oxide Donors. 4-Phenyl-3-furoxancarbonitrile: Thiol-Mediated Nitric Oxide Release and Biological Evaluation. ACS Publications. Available at: [Link].

-

Molecular design and selection of 1,2,5-oxadiazole derivatives as high-energy-density materials. Royal Society of Chemistry. Available at: [Link].

-

Unraveling Aromaticity and Reactivity in 2-(5-Bromo-2-(trifluoromethoxy)phenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole: A Multi-Descriptor DFT Study Using NICS, HOMA, and Fukui Functions. SSRN. Available at: [Link].

-

Calleri, M., Ranghino, G., & Viterbo, D. (1986). Structural and molecular-orbital study of the furoxan ring. Structures of 3-phenylfuroxan and 4-phenylfuroxan and comparison with related structures. Acta Crystallographica Section B: Structural Science, 42(1), 88–94. Available at: [Link].

-

Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3′ -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol. ResearchGate. Available at: [Link].

-

Zhang, Y., Li, Y., & Wang, Y. (2025). Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3' -(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study. Journal of Molecular Modeling, 31(9), 253. Available at: [Link].

-

Sbar, A., et al. (2021). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Molecules, 26(24), 7586. Available at: [Link].

-

Gasco, A., Fruttero, R., & Sorba, G. (2004). NO donors: Focus on furoxan derivatives. Pure and Applied Chemistry, 76(5), 973–981. Available at: [Link].

-

Li, J., Xiao, H., & Dong, H. (2002). DFT and ab initio Studies on Stability and Isomerization of Benzofuroxan. Chemical Journal of Chinese Universities, 23(8), 1535-1538. Available at: [Link].

-

Şaş, B., & Kurt, M. (2025). Structural, Vibrational, and Electronic Properties of 2,5-Bis(1-Naphthyl)-1,3,4-Oxadiazole: Experimental and Theoretical Investigation. Journal of the Turkish Chemical Society, Section A: Chemistry, 12(4), 1031-1044. Available at: [Link].

-

Review on the synthesis of furoxan derivatives. ResearchGate. Available at: [Link].

-

Bisht, A. S., & Juyal, D. (2024). Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Derivatives as a. Indian Journal of Pharmaceutical Education and Research, 58(3s), s1075–s1085. Available at: [Link].

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Available at: [Link].

-

Frontier molecular orbital theory – Knowledge and References. Taylor & Francis. Available at: [Link].

-

frontier molecular orbital analysis. YouTube. Available at: [Link].

-

Rolando, B., et al. (2023). Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. International Journal of Molecular Sciences, 24(15), 12211. Available at: [Link].

-

Shekarkhand, M., et al. (2020). Aromaticity study of heterocyclic anticancer compounds through computational s-nics method. Nexo Revista Científica, 33(01), 143–155. Available at: [Link].

-

Wang, L., et al. (2015). Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents. Molecules, 20(11), 19671–19689. Available at: [Link].

-

Frontier molecular orbital theory. Wikipedia. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]

- 6. QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. DFT and ab initio Studies on Stability and Isomerization of Benzofuroxan [cjcp.ustc.edu.cn]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. 3D-QSAR and Molecular Docking Studies on Oxadiazole Substituted Benzimidazole Derivatives: Validation of Experimental Inhibitory Potencies Towards COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Incorporation of 4-Fluorophenyl-Substituted Heterocycles in Modern Drug Design: A Technical Review

Executive Summary

The integration of fluorine into organic scaffolds represents a paradigm shift in medicinal chemistry, with over half of newly approved small-molecule drugs containing at least one fluorine atom[1]. Among fluorinated building blocks, the 4-fluorophenyl-substituted heterocycle has emerged as a privileged motif. By strategically combining the stereoelectronic properties of the carbon-fluorine (C–F) bond with the versatile binding capabilities of nitrogen, oxygen, or sulfur-containing heterocycles, drug development professionals can systematically overcome pharmacokinetic liabilities—such as rapid oxidative metabolism—while enhancing target affinity[2].

This technical guide explores the mechanistic rationale behind 4-fluorophenyl substitution, analyzes its impact across various heterocyclic classes, and provides field-proven, self-validating protocols for both the synthesis and metabolic evaluation of these critical pharmacophores.

The Mechanistic Rationale: Why the 4-Fluorophenyl Motif?

The decision to append a 4-fluorophenyl group to a heterocyclic core is rarely arbitrary; it is a calculated structural intervention designed to modulate three critical parameters:

-

Metabolic Shielding (CYP450 Blockade): The para position of an unsubstituted phenyl ring is highly susceptible to Cytochrome P450 (CYP450)-mediated aromatic hydroxylation. The C–F bond possesses a bond dissociation energy of approximately 116 kcal/mol, making it highly resistant to oxidative cleavage. By substituting the para-hydrogen with fluorine, medicinal chemists effectively "block" this metabolic soft spot, preventing rapid clearance and the potential formation of reactive, toxic epoxides[3][4].

-

Stereoelectronic Modulation: Fluorine is highly electronegative but sterically compact (van der Waals radius of 1.47 Å, compared to 1.20 Å for hydrogen). It acts as a bioisostere for hydrogen or oxygen, fitting into established binding pockets without inducing steric clashes[1]. Furthermore, its strong inductive electron-withdrawing effect (-I) can modulate the pKa of adjacent basic centers within the attached heterocycle, optimizing the molecule's ionization state at physiological pH[4].

-

Lipophilicity and Target Binding: The non-polarizable nature of the Csp²–F bond enhances the overall lipophilicity (logP) of the molecule, which directly correlates with improved membrane permeability and central nervous system (CNS) penetration. Additionally, the fluorine atom can engage in orthogonal multipolar interactions (halogen bonding) with the protein backbone, increasing binding affinity[5].

Logical pathways of 4-fluorophenyl substitution enhancing drug efficacy and stability.

Privileged Heterocyclic Scaffolds & Biological Applications

The 4-fluorophenyl group is highly modular and has been successfully grafted onto various heterocycles to achieve distinct pharmacological outcomes.

Benzimidazoles & Imidazopyridines (CNS Therapeutics)

In the development of positive allosteric modulators (PAMs) for the GABA-A receptor, traditional imidazo[1,2-a]pyridine derivatives (such as alpidem) suffer from severe hepatotoxicity due to rapid biotransformation into reactive intermediates. Researchers identified that substituting the core with a 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold dramatically improves metabolic stability. The fluorine atom shields the phenyl ring from degradation, yielding a metabolically robust template that retains high affinity for the α1/γ2 interface of the GABA-A receptor[3].

Piperidines & Piperazines (Monoamine Transporter Inhibitors)

For Dopamine Transporter (DAT) inhibitors, achieving CNS permeability while maintaining a long half-life is challenging. The incorporation of a bis(4-fluorophenyl)methyl group attached to an alicyclic amine (e.g., piperidine) has proven highly effective. The dual 4-fluorophenyl substitution prevents para-hydroxylation, while the piperidine ring resists N-dealkylation, resulting in compounds with sub-micromolar DAT affinity and exceptional stability in liver microsomes[6].

Quinazolines & Pyrimidines (Oncology)

In targeted cancer therapies, 4-anilinoquinazolines are well-established Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors. The synthesis of 6-(4-fluorophenyl) substituted 4-anilinoquinazolines has demonstrated that adding the fluorinated aryl group to the heterocyclic core enhances both the biological activity and the lipophilicity of the molecule, allowing for superior intracellular accumulation and target engagement[5].

Quantitative Impact Analysis

The table below summarizes the causality and quantitative improvements observed when transitioning to 4-fluorophenyl-substituted heterocycles across different therapeutic domains.

Table 1: Impact of 4-Fluorophenyl Substitution on Target Binding and Metabolic Stability

| Compound Class / Scaffold | Target | Binding Affinity (Ki / IC50) | Metabolic Stability | Causality / Mechanism of Improvement |

| Bis(4-fluorophenyl)methyl piperidines | DAT | 3.0 – 382 nM | High (Stable in HLMs) | Fluorine prevents para-hydroxylation; piperidine resists N-dealkylation[6]. |

| 2-(4-fluorophenyl)-1H-benzo[d]imidazole | GABA-A (α1/γ2) | High affinity PAM | >80% remaining at 60 min | 4-fluoro shields the phenyl ring from rapid CYP-mediated oxidation compared to alpidem[3]. |

| 6-(4-fluorophenyl)-4-anilinoquinazoline | EGFR-TK | Sub-micromolar | Enhanced half-life | Non-polarizable Csp²–F bond enhances lipophilicity and intracellular membrane permeability[5]. |

| Pyrimidine–Coumarin Hybrids | A-549 Cell Line | IC50 = 2.15 µM | High | Fluorine alters pharmacokinetic properties and increases binding interactions within the tumor microenvironment[7]. |

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality for the experimental choice, ensuring reproducibility and analytical confidence.

Protocol 1: Synthesis of a 4-Fluorophenyl-Substituted Pyrimidine